Vicianin

Descripción

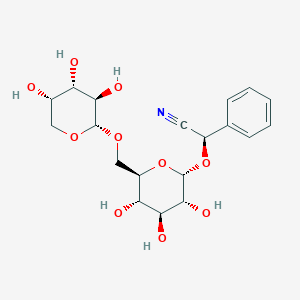

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO10/c20-6-11(9-4-2-1-3-5-9)29-19-17(26)15(24)14(23)12(30-19)8-28-18-16(25)13(22)10(21)7-27-18/h1-5,10-19,21-26H,7-8H2/t10-,11-,12+,13-,14+,15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYCJNDALLBNEG-GNRUMFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C#N)C3=CC=CC=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H](C#N)C3=CC=CC=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155-57-7 | |

| Record name | (αR)-α-[(6-O-α-L-Arabinopyranosyl-β-D-glucopyranosyl)oxy]benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | VICIANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQU61CXY3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Phytological Distribution and Biological Significance of Vicianin

Taxonomical Occurrence and Evolutionary Aspects

Presence in Vicia Species

Vicianin was first identified in the seeds of the narrow-leaved vetch (Vicia angustifolia) and is known to occur in several other species within the Vicia genus. wikipedia.orgncats.io Notably, it is found in the seeds of common vetch (Vicia sativa), a significant annual forage legume. researchgate.netuliege.be The presence of this compound, along with other compounds like prunasin (B192207), contributes to the antinutritional properties of vetch seeds, limiting their use as feed for monogastric animals. uliege.be Research has identified this compound and prunasin as primary dietary sources of urinary thiocyanate (B1210189) in rats fed a diet containing common vetch seed. researchgate.netchemfaces.com

Occurrence in Ferns

Beyond the Leguminosae family, this compound has also been identified in several species of ferns, indicating a wider taxonomic distribution than initially thought. ncats.io It is a known cyanogenic compound in Davallia trichomanoides (squirrel's foot fern), Phlebodium aureum (golden polypody), and Pteridium aquilinum (bracken fern). oup.comresearchgate.netoup.combiorxiv.orgnih.govresearchgate.netnih.govresearchgate.netzobodat.atdntb.gov.ua The identification of this compound in these ferns was confirmed through methods like high-performance liquid chromatography and nuclear magnetic resonance. oup.comresearchgate.netoup.comnih.govnih.gov The presence of this compound in such evolutionarily distant plant groups as legumes and ferns highlights the sporadic nature of cyanogenic glycoside evolution. nih.gov

Comparative Analysis with Other Cyanogenic Glycosides

This compound is a cyanogenic diglycoside, meaning its sugar component, vicianose (B13437423), is composed of two monosaccharides: arabinose and glucose. wikipedia.orgnih.gov This distinguishes it from cyanogenic monoglucosides like prunasin, which contains only a single glucose molecule. oup.comresearchgate.net Prunasin is, in fact, the precursor to this compound. uliege.be

The hydrolysis of this compound is catalyzed by a specific enzyme called this compound hydrolase, which cleaves the bond between the aglycone (mandelonitrile) and the disaccharide vicianose. nih.govoup.comresearchgate.netnih.gov This contrasts with the breakdown of another common cyanogenic diglycoside, amygdalin (B1666031), which is typically hydrolyzed in a stepwise manner by two separate enzymes. nih.govoup.comresearchgate.net this compound hydrolase exhibits high specificity for its substrate, this compound, although it can hydrolyze prunasin to some extent. It does not, however, hydrolyze amygdalin. oup.comresearchgate.netnih.gov

Dhurrin, another cyanogenic glycoside, is derived from the amino acid tyrosine, unlike this compound, prunasin, and amygdalin, which are derived from phenylalanine. umm.ac.id

Table 1: Comparison of this compound with Other Cyanogenic Glycosides

| Feature | This compound | Prunasin | Amygdalin | Dhurrin |

|---|---|---|---|---|

| Amino Acid Precursor | Phenylalanine | Phenylalanine | Phenylalanine | Tyrosine |

| Sugar Moiety | Vicianose (Arabinose + Glucose) | Glucose | Gentiobiose (Glucose + Glucose) | Glucose |

| Type | Diglycoside | Monoglucoside | Diglycoside | Monoglucoside |

| Primary Hydrolytic Enzyme | this compound Hydrolase | Prunasin Hydrolase | Amygdalin Hydrolase & Prunasin Hydrolase | Dhurrinase |

Evolutionary Insights into Cyanogenic Glycoside Synthesis in Plants

The biosynthesis of cyanogenic glycosides is an ancient trait that has evolved multiple times across the plant kingdom. nih.govresearchgate.net This is evidenced by the recruitment of different enzyme families for their synthesis in various plant lineages. nih.gov The presence of cyanogenic glycosides is considered a chemical defense mechanism, releasing toxic hydrogen cyanide upon tissue damage to deter herbivores. biorxiv.orgnih.govresearchgate.net

The evolution of cyanogenic glycoside pathways, such as the one producing this compound, is thought to be sporadic, with shared intermediates and crossovers with other metabolic pathways potentially driving this pattern. nih.gov Cytochrome P450 monooxygenases (CYPs) are key enzymes in the biosynthesis of these compounds. biorxiv.orgresearchgate.net In ferns, a specific family of CYPs, CYP981, has been identified as playing a role in the synthesis of cyanogenic glycosides. biorxiv.org The independent evolution of these biosynthetic pathways in different plant groups, like ferns and flowering plants, is a classic example of convergent evolution. researchgate.net

Organ-Specific Accumulation and Subcellular Localization

Predominant Accumulation in Seeds and Flowers

Research on Vicia angustifolia has shown that this compound accumulates predominantly in the seeds. oup.comresearchgate.netnih.gov This is consistent with the expression of the this compound hydrolase (VH) transcript, which is found in abundance in seeds and moderately in flowers, but only at low levels in roots, stems, and leaves. oup.comnih.gov This organ-specific accumulation suggests a primary role for this compound in the protection of reproductive tissues. oup.comnih.gov Storage proteins in seeds, which can include glycosylated forms, are known to accumulate during seed maturation and are utilized during germination. plos.org

In ferns like Phlebodium aureum, this compound is found in high amounts in the leaves. oup.com This indicates that the primary site of accumulation can vary between different plant species.

The subcellular localization of cyanogenic glycosides and their hydrolyzing enzymes is crucial to prevent autotoxicity. nih.gov The compounds are stored in a way that they only come into contact with their catabolic enzymes when the plant tissue is damaged. nih.govoup.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Prunasin |

| Amygdalin |

| Dhurrin |

| Mandelonitrile (B1675950) |

| Vicianose |

| Arabinose |

| Glucose |

| Gentiobiose |

| Tyrosine |

| Phenylalanine |

Distribution in Other Plant Tissues (roots, stems, leaves)

This compound, a cyanogenic glycoside, is not uniformly distributed throughout the plant but shows varying concentrations in different tissues. oup.comnih.gov Research on Vicia angustifolia var. segetalis indicates that while the highest accumulation of this compound is in the seeds, it is also present in other parts of the plant. oup.comnih.gov

The distribution of the enzyme responsible for its hydrolysis, this compound hydrolase (VH), mirrors the location of the substrate. oup.comnih.gov Studies using reverse transcription-polymerase chain reaction (RT-PCR) have shown that the transcript for VH is detected at low levels in the roots, stems, and leaves of Vicia angustifolia. oup.comnih.govresearchgate.net This suggests a limited, yet present, capacity for cyanogenesis in these vegetative tissues compared to the seeds and flowers. oup.comnih.gov this compound has also been reported in the fern Davallia trichomanoides and in Gerbera jamesonii. nih.gov The general distribution of vascular tissues, xylem and phloem, which transport water and nutrients, follows a pattern of being central in roots, arranged in bundles near the edge in stems, and forming a network of veins in leaves. geneseo.eduweebly.com

Ecological Role as a Plant Defense Mechanism

The primary ecological function of this compound is to serve as a chemical defense for the plant. nih.gov As a cyanogenic glycoside, it is part of a sophisticated defense system found in over 2,500 plant species, including ferns, gymnosperms, and angiosperms. oup.commdpi.com This defense mechanism protects the plant against a wide range of biological threats.

This compound acts as a potent defense compound against herbivores and pathogens. oup.commdpi.comontosight.ai The toxicity of cyanogenic glycosides is a well-established defense mechanism. When plant tissues containing this compound are damaged by feeding insects, grazing animals, or invading pathogens, a chemical reaction is triggered that releases toxic hydrogen cyanide (HCN). oup.commdpi.com This release of HCN serves as a deterrent, discouraging further feeding or colonization by the aggressor. ontosight.ainih.gov The defensive strategy is not reliant on the compound itself being toxic, but on its potential to be rapidly converted into a poison upon tissue disruption. mdpi.comnih.gov This system is a form of direct defense, where the plant produces toxic chemicals to kill or retard the development of its attackers. nih.gov Secondary metabolites, such as this compound, play a crucial role in protecting plants from a variety of antagonists. nih.gov

The process of releasing hydrogen cyanide is known as cyanogenesis. oup.comnih.gov In healthy, intact plant tissue, this compound and its degrading enzyme, this compound hydrolase, are stored in separate compartments within the cells to prevent self-poisoning. oup.com When the plant tissue is injured, for instance by an herbivore chewing on a leaf, the cellular compartmentalization is disrupted. oup.commdpi.commassey.ac.nz

This damage brings this compound into contact with this compound hydrolase, a specific β-glucosidase. oup.comnih.gov The enzyme catalyzes the hydrolysis of this compound, breaking it down into two components: the disaccharide vicianose and mandelonitrile. nih.govwikipedia.org The mandelonitrile is unstable and can be further degraded, either spontaneously or by another enzyme, hydroxynitrile lyase, to release benzaldehyde (B42025) and the highly toxic hydrogen cyanide (HCN). mdpi.comnih.gov This two-step process ensures a rapid defense response precisely when and where it is needed, directly at the site of injury. oup.commdpi.com

Biosynthetic Pathways of Vicianin in Plants

Precursor Amino Acid Metabolism (e.g., Phenylalanine-derived)

The journey to synthesize vicianin begins with the aromatic amino acid L-phenylalanine. biorxiv.orgfrontiersin.org Phenylalanine serves as the foundational molecule, placing this compound within the large class of phenylpropanoid-derived natural products. frontiersin.orgnih.gov Plants channel a significant amount of photosynthetically fixed carbon into the biosynthesis of phenylalanine-derived compounds, which are crucial for growth, defense, and interaction with the environment. frontiersin.org In the biosynthesis of this compound, the carbon skeleton and the nitrogen atom of phenylalanine are incorporated into the final structure of the cyanogenic glycoside. dspacedirect.org This process is a key example of how plants utilize primary metabolites like amino acids to create a diverse arsenal (B13267) of specialized chemical defenses. biorxiv.org

Enzymatic Steps and Key Enzymes

The conversion of L-phenylalanine into this compound is orchestrated by a series of highly specific enzymes. The general biosynthetic pathway for cyanogenic glycosides is well-conserved across different plant species and typically involves two families of cytochrome P450 monooxygenases and a UDP-glycosyltransferase. mdpi.comu-szeged.hu

Two distinct families of cytochrome P450 (CYP) enzymes are critical for the early steps of this compound biosynthesis. mdpi.combiorxiv.org

CYP79 Family : The first committed step is catalyzed by a member of the CYP79 family. This enzyme is responsible for the conversion of the precursor amino acid, L-phenylalanine, into the corresponding aldoxime, phenylacetaldoxime. mdpi.comu-szeged.hu This reaction involves a two-step N-hydroxylation of the amino acid. oup.com

CYP71 Family : Following the formation of the aldoxime, a member of the CYP71 family catalyzes the subsequent conversion of the aldoxime into a cyanohydrin, specifically (R)-mandelonitrile. mdpi.combiorxiv.org This step involves the dehydration of the aldoxime to a nitrile (phenylacetonitrile), which is then hydroxylated to form the α-hydroxynitrile. biorxiv.orgoup.com In some plant lineages, such as ferns, convergent evolution has led to different CYP families, like the CYP981 family, performing this same function. biorxiv.orgbiorxiv.org

The cyanohydrin intermediate, (R)-mandelonitrile, is chemically unstable. To stabilize it, the molecule is glycosylated by a UDP-glycosyltransferase (UGT). mdpi.comfrontiersin.org In common vetch, the enzyme UGT85B1 has been identified as the key glucosyltransferase that attaches a glucose molecule from UDP-glucose to the hydroxyl group of mandelonitrile (B1675950). mdpi.com This reaction forms the cyanogenic monoglucoside, prunasin (B192207). biorxiv.org

This compound is a diglycoside, meaning it has a second sugar attached to the first. wikipedia.orguniba.it A second glycosylation event, catalyzed by a different UGT, adds an L-arabinopyranose unit to the glucose of prunasin, forming a β-1,6 linkage to produce this compound. wikipedia.orguniba.it

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Family | Specific Enzyme (Example) | Substrate | Product | Function | Reference |

| Cytochrome P450 | CYP79 Family | L-Phenylalanine | Phenylacetaldoxime | N-hydroxylation and aldoxime formation | mdpi.com, oup.com |

| Cytochrome P450 | CYP71 Family | Phenylacetaldoxime | (R)-Mandelonitrile | Aldoxime to cyanohydrin conversion | mdpi.com, biorxiv.org |

| UDP-Glycosyltransferase | UGT85B1 | (R)-Mandelonitrile | Prunasin | First glycosylation (glucosylation) | mdpi.com |

| UDP-Glycosyltransferase | Not specified | Prunasin | This compound | Second glycosylation (arabinosylation) | uniba.it |

The initial steps in the pathway, catalyzed by the CYP79 enzyme, involve the successive N-hydroxylation of the amino group of L-phenylalanine to form an N-hydroxyamino acid intermediate, which is then rapidly converted to the corresponding Z-aldoxime. u-szeged.huoup.com The subsequent enzyme, from the CYP71 family, takes this aldoxime and transforms it into a nitrile (phenylacetonitrile), which is then hydroxylated to form the α-hydroxynitrile, (R)-mandelonitrile. mdpi.combiorxiv.orgoup.com This sequence ensures the retention of the nitrogen atom from the original amino acid and the formation of the characteristic cyano group. dspacedirect.org

UDP-Glycosyltransferase (UGT85B1) in Glycosylation

Regulation of this compound Biosynthesis

The production of this compound is a tightly controlled process, regulated primarily at the level of gene transcription. mdpi.combiorxiv.org This allows the plant to manage the synthesis of this toxic compound, producing it in specific tissues and at particular developmental stages where it is most needed for defense. nih.govresearchgate.net

The biosynthesis of this compound is regulated by controlling the expression of the genes encoding the pathway's enzymes, such as the CYP79, CYP71, and UGT genes. mdpi.combiorxiv.org Studies in common vetch have shown that the expression levels of key regulatory genes, including VsGT1 (a UGT) and CYP71A, are directly correlated with the synthesis of cyanogenic compounds. mdpi.com

While specific transcription factors for this compound are still under investigation, research on other cyanogenic glycosides provides valuable models. For instance, transcription factors from the bHLH, GATA, and PHD families have been found to regulate cyanogenic glycoside biosynthesis in other plants by binding to the promoter regions of key enzyme genes and either activating or repressing their transcription. biorxiv.orgmdpi.commdpi.comfrontiersin.org The expression of these biosynthetic genes is also influenced by developmental cues and environmental stimuli. mdpi.commdpi.com For example, this compound primarily accumulates in the seeds of Vicia angustifolia, and the transcripts for the enzymes involved show a corresponding organ-specific expression pattern. oup.comresearchgate.net Furthermore, plant hormones like jasmonic acid can induce the expression of biosynthetic genes, linking the production of these defense compounds to the plant's broader stress response system. mdpi.com

Influence of Phytohormones (e.g., Jasmonic Acid)

Phytohormones are crucial signaling molecules that regulate a wide array of physiological processes in plants, including growth, development, and responses to environmental stress. nih.gov Jasmonic acid (JA), a lipid-derived hormone, is a key player in mediating plant defense responses against herbivores and pathogens. nih.gov Its application has been shown to induce the biosynthesis of various secondary metabolites that serve as chemical defenses, including cyanogenic glycosides. nih.govmdpi.com

Research indicates that jasmonic acid can enhance cyanogenesis by inducing the expression of genes involved in the biosynthetic pathway. mdpi.com In studies related to common vetch (Vicia sativa), a plant known to produce this compound, analysis of gene expression during seed development revealed that hormone biosynthesis pathways are among the key regulators of hydrogen cyanide (HCN) synthesis. mdpi.comnih.gov Since this compound is the precursor to HCN in this species, this suggests a direct regulatory link between phytohormones and this compound accumulation. mdpi.com While direct studies on jasmonic acid's effect on this compound are specific, its role in upregulating cyanogenic glycoside production in other plants, such as lima bean, is well-documented. mdpi.com The mechanism typically involves the upregulation of genes encoding for key enzymes like cytochromes P450 (CYP families) and UDP-glycosyltransferases (UGTs), which are central to the this compound synthesis pathway in angiosperms. mdpi.comnih.gov

Other phytohormones, such as brassinosteroids and zeatin, have also been identified as potential regulators in the pathways affecting cyanogenesis in common vetch, highlighting a complex hormonal control network. mdpi.com

Table 1: Research Findings on Phytohormone Influence on Cyanogenic Glycoside Biosynthesis

| Phytohormone | Plant Species Studied | Observed Effect | Implicated Genes/Pathways |

|---|---|---|---|

| Jasmonic Acid (JA) | Phaseolus lunatus (Lima Bean) | Enhanced cyanogenesis and resistance to herbivory. mdpi.com | Induction of biosynthetic pathway genes. mdpi.com |

| Jasmonic Acid (JA) | Vicia sativa (Common Vetch) | Hormone biosynthesis pathways, including those for brassinosteroids and zeatin, were identified as key regulatory pathways affecting HCN synthesis, the product of this compound hydrolysis. mdpi.com | Phenylpropanoid Biosynthesis, Plant Hormone Signal Transduction. nih.gov |

Comparative Biosynthesis Across Plant Lineages (e.g., ferns vs. angiosperms)

This compound is found in remarkably diverse and distantly related plant lineages, including angiosperms (flowering plants) like those in the Vicia genus and in ferns, which represent an ancient vascular plant group. mdpi.comresearchgate.net The presence of this complex specialized metabolite in such different lineages is a result of convergent evolution, where distinct biosynthetic pathways have independently evolved to produce the same or similar compounds. scispace.combiorxiv.org A comparison of the pathways in angiosperms and ferns reveals different enzymatic solutions to construct the this compound molecule.

In angiosperms such as Vicia sativa, the biosynthesis of this compound starts from the amino acid phenylalanine. mdpi.com The pathway involves a well-characterized sequence of enzymes:

Oxime Formation: A cytochrome P450 enzyme of the CYP79 family catalyzes the conversion of phenylalanine to phenylacetaldoxime. mdpi.comnih.gov

Cyanohydrin Formation: Another cytochrome P450, belonging to the CYP71A family, subsequently converts phenylacetaldoxime into mandelonitrile. mdpi.comnih.gov

Glycosylation: Finally, a two-step glycosylation process occurs. First, a UDP-glycosyltransferase (UGT) attaches a glucose molecule to mandelonitrile, forming prunasin. A second, specific UGT then adds an arabinose molecule to prunasin, yielding this compound. mdpi.comresearchgate.net The UGT responsible for the final step in vetch is classified under the UGT85B1 family. mdpi.com

In contrast, ferns have evolved a different set of enzymes for the initial steps of the pathway, as they lack the CYP79 enzymes found in angiosperms. biorxiv.orgbiorxiv.org

Oxime Formation: Ferns utilize a flavin-dependent monooxygenase (FMO), named FOS1, to catalyze the initial conversion of phenylalanine to phenylacetaldoxime. biorxiv.orgresearchgate.net

Cyanohydrin Formation: The subsequent conversion of the oxime to the cyanohydrin mandelonitrile is catalyzed by a member of a fern-specific cytochrome P450 family, CYP981. researchgate.net Specifically, CYP981F5 has been shown to convert phenylacetonitrile (B145931) to mandelonitrile. researchgate.net

Glycosylation: Similar to angiosperms, the final steps involve the glycosylation of mandelonitrile to prunasin and subsequently to this compound, a process catalyzed by UGTs that have not yet been fully characterized in ferns. biorxiv.org

This divergence in the early stages of the biosynthetic pathway, followed by a convergence on the same intermediates (mandelonitrile, prunasin) and the final product (this compound), is a classic example of how different plant lineages have independently recruited and evolved distinct enzyme families to fulfill a similar biochemical function. researchgate.netbiorxiv.org

Table 2: Comparative Overview of this compound Biosynthesis in Angiosperms and Ferns

| Biosynthetic Step | Angiosperms (e.g., Vicia sativa) | Ferns (e.g., Phlebodium aureum) |

|---|---|---|

| Precursor Amino Acid | Phenylalanine | Phenylalanine |

| Amino Acid to Oxime Conversion | Cytochrome P450 (CYP79 family) mdpi.com | Flavin Monooxygenase (FOS1) biorxiv.org |

| Oxime to Cyanohydrin Conversion | Cytochrome P450 (CYP71A family) mdpi.com | Cytochrome P450 (CYP981 family) researchgate.net |

| Final Glycosylation Steps | UDP-Glycosyltransferases (UGTs), including UGT85B1 family mdpi.com | UDP-Glycosyltransferases (UGTs) (Specific enzymes uncharacterized) biorxiv.org |

Enzymology of Vicianin Catabolism and Cyanogenesis

Vicianin Hydrolase (VH) Characterization

This compound hydrolase (VH) is a β-glycosidase with a strong preference for this compound. Its specific properties have been elucidated through detailed biochemical and molecular investigations.

This compound hydrolase has been successfully isolated and purified from sources such as the seeds of the common vetch (Vicia angustifolia) and the fiddleheads of the squirrel's foot fern (Davallia trichomanoides). researchgate.netnih.gov The purification from Vicia angustifolia seeds involved chromatographic methods, resulting in an estimated 9-fold purification with a 26% recovery. oup.com The enzyme from this source is identified as a glycoprotein. oup.com In contrast, the enzyme from Davallia trichomanoides does not appear to be a glycoprotein. nih.gov

Biochemical analysis of the purified enzymes has revealed key functional characteristics. The optimal pH for VH from Vicia angustifolia is around 5.0, while the enzyme from Davallia trichomanoides functions optimally at a pH of 5.5. nih.govoup.com The isoelectric point (pI), the pH at which the enzyme carries no net electrical charge, has been determined to be approximately 4.8 for the enzyme from Vicia angustifolia and between 4.6 and 4.7 for the one from Davallia trichomanoides. nih.govoup.com

Table 1: Biochemical Properties of this compound Hydrolase

| Source Organism | Optimum pH | Isoelectric Point (pI) | Glycoprotein |

|---|---|---|---|

| Vicia angustifolia | 5.0 oup.com | 4.8 oup.com | Yes oup.com |

Molecular studies have provided a deeper understanding of this compound hydrolase's structure. The cDNA encoding the enzyme from Vicia angustifolia has been successfully cloned. researchgate.netnih.gov The resulting deduced amino acid sequence reveals a polypeptide of 509 amino acids. researchgate.netoup.com This sequence includes a putative secretion signal peptide at the N-terminus, which suggests that the enzyme is directed to specific locations within or outside the cell, a common feature for enzymes involved in defense mechanisms to prevent self-toxicity. researchgate.netoup.comnih.gov The molecular weight of the monomeric form of VH from Vicia angustifolia is estimated to be around 56 kDa based on SDS-PAGE analysis. researchgate.netoup.com

Based on similarities in its amino acid sequence with other glycosidases, this compound hydrolase is classified under Glycosyl Hydrolase Family 1 (GH1). researchgate.netnih.gov This large and diverse family includes various β-glucosidases from plants, bacteria, and fungi that share structural folds and catalytic mechanisms. nih.govwikipedia.org The classification of VH within this family allows for comparative studies and provides insights into its evolutionary relationship with other β-glycosidases, such as amygdalin (B1666031) hydrolase and prunasin (B192207) hydrolase. researchgate.netoup.com

Molecular Characterization (e.g., amino acid sequence, cDNA cloning, putative secretion signal peptide)

Substrate Specificity and Hydrolytic Mechanisms

This compound hydrolase is distinguished by its high degree of substrate specificity, which is central to its biological role in this compound breakdown.

The primary function of this compound hydrolase is to catalyze the hydrolysis of this compound into mandelonitrile (B1675950) and the disaccharide vicianose (B13437423). researchgate.netresearchgate.net This demonstrates the enzyme's high specificity for the β-vicianoside structure, which is composed of an L-arabinose and a glucose unit. oup.comresearchgate.net The enzyme hydrolyzes the bond between the disaccharide and the mandelonitrile aglycone in a single step. oup.com This mechanism differs from the stepwise breakdown of other cyanogenic disaccharides like amygdalin. researchgate.netoup.com

The specificity of this compound hydrolase is highlighted when its activity is compared with that on other cyanogenic glycosides. While it efficiently hydrolyzes this compound, its activity on prunasin, which has the same aglycone but only a single glucose unit, is significantly lower. oup.comnih.gov For instance, the this compound hydrolase from Vicia angustifolia shows activity towards prunasin that is only 34% of its activity towards this compound. oup.com The enzyme shows negligible to no activity on amygdalin, which contains a gentiobiose disaccharide. oup.comnih.gov This is in stark contrast to amygdalin hydrolase and prunasin hydrolase, which are specific to their respective substrates. researchgate.net The this compound hydrolase from Davallia trichomanoides also shows a preference for disaccharides, hydrolyzing amygdalin and prunasin at only 27% and 14%, respectively, of the rate it hydrolyzes this compound. nih.gov This high degree of glycone specificity underscores the specialized evolution of these enzymes for particular roles in plant chemical defense. oup.comnih.gov

Table 2: Relative Hydrolytic Activity of this compound Hydrolase on Different Cyanogenic Glycosides

| Source of VH | Substrate | Relative Activity (%) |

|---|---|---|

| Vicia angustifolia | This compound | 100 oup.com |

| Prunasin | 34 oup.com | |

| Amygdalin | Negligible oup.comnih.gov | |

| Davallia trichomanoides | This compound | 100 nih.gov |

| Amygdalin | 27 nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| Amygdalin |

| L-Arabinose |

| Gentiobiose |

| Glucose |

| Mandelonitrile |

| Prunasin |

| This compound |

Single-Step Hydrolysis of Disaccharide Glycosides

In contrast to the stepwise catabolism of some cyanogenic disaccharides like amygdalin, the hydrolysis of this compound occurs in a single step. oup.com This process is catalyzed by a specific enzyme, this compound hydrolase (VH), which acts as a disaccharide-specific β-glycosidase. oup.comresearchgate.net this compound hydrolase targets the β-glycosidic bond linking the disaccharide vicianose to the aglycone, mandelonitrile. oup.comnih.gov This enzymatic action simultaneously releases the entire disaccharide unit (vicianose) and the unstable cyanohydrin, (R)-mandelonitrile. oup.comconicet.gov.arnih.gov

This single-step mechanism is a distinguishing feature of this compound catabolism. conicet.gov.ar this compound hydrolase exhibits high specificity for the vicianose sugar moiety. oup.comnih.gov While it can hydrolyze the related cyanogenic glucoside prunasin to a lesser extent, it shows no activity towards amygdalin, which contains a gentiobiose sugar moiety. oup.comnih.gov This specificity suggests that the structure of the disaccharide is a critical determinant for enzyme recognition and catalysis. oup.com this compound hydrolase from Vicia angustifolia has been classified as a member of the glycoside hydrolase family 1 (GH1). oup.comconicet.gov.ar

Table 1: Comparison of this compound Hydrolase Activity on Different Substrates

| Substrate | Relative Hydrolysis Rate (%) | Enzyme Source |

| (R)-Vicianin | 100 | Davallia trichomanoides |

| (R)-Amygdalin | 27 | Davallia trichomanoides |

| (R)-Prunasin | 14 | Davallia trichomanoides |

| p-Nitrophenyl-β-D-glucoside | 3 | Davallia trichomanoides |

| (R)-Vicianin | 100 | Vicia angustifolia |

| (R)-Amygdalin | Not Hydrolyzed | Vicia angustifolia |

| (R)-Prunasin | Some Hydrolysis | Vicia angustifolia |

Data compiled from Lizotte and Poulton (1988) and Ahn et al. (2007). oup.comnih.gov

Role of α-Hydroxynitrile Lyase in Hydrogen Cyanide Release

The hydrolysis of this compound by this compound hydrolase yields (R)-mandelonitrile. researchgate.net This α-hydroxynitrile is an unstable intermediate that can spontaneously decompose to release hydrogen cyanide (HCN) and benzaldehyde (B42025). mdpi.comftb.com.hr However, this decomposition is often facilitated and accelerated by a second enzyme, α-hydroxynitrile lyase (HNL), also known as oxynitrilase. mdpi.comftb.com.hrumm.ac.id

The role of α-hydroxynitrile lyase is to catalyze the reversible cleavage of the α-hydroxynitrile into its constituent parts: HCN and a carbonyl compound (in this case, benzaldehyde). ftb.com.hr While the spontaneous breakdown of mandelonitrile does occur, the presence of HNL ensures a rapid and efficient release of the toxic HCN, maximizing the defensive potential of cyanogenesis. mdpi.com In essence, the two-step enzymatic cascade, involving this compound hydrolase and α-hydroxynitrile lyase, is a highly effective mechanism for the controlled release of a potent deterrent upon cellular disruption. mdpi.comumm.ac.id

Cellular and Subcellular Compartmentation of Catabolic Enzymes

The potent toxicity of hydrogen cyanide necessitates a strict separation of the cyanogenic glycoside from its catabolic enzymes within the intact plant tissues to prevent autotoxicity. conicet.gov.arresearchgate.net

Interaction Upon Tissue Disruption

The defensive mechanism of cyanogenesis is activated only when the plant tissue is damaged, for instance, by an herbivore or pathogen. researchgate.netmdpi.comresearchgate.net This physical disruption breaks the cellular and subcellular compartments, bringing this compound and this compound hydrolase into contact. conicet.gov.arumm.ac.idresearchgate.net The subsequent rapid hydrolysis of this compound initiates the release of hydrogen cyanide, providing an immediate chemical defense against the attacking organism. researchgate.netmdpi.com This strategy of separating a pre-formed defense compound from its activating enzyme is a common and effective defense strategy in the plant kingdom. conicet.gov.ar

Advanced Research Methodologies in Vicianin Studies

Chromatographic Purification Techniques (e.g., DEAE-, CM-, Con A-Sepharose)

The purification of enzymes involved in vicianin metabolism, such as this compound hydrolase (VH), is a critical step for their characterization. A multi-step chromatographic approach is often employed to isolate these proteins to a high degree of purity. In studies of VH from the seeds of Vicia angustifolia, a sequential purification protocol involving ion-exchange and affinity chromatography has been successfully utilized. rsanchezperez.comnih.gov

The process typically begins with a crude protein extract from the plant material. This extract is first passed through a Diethylaminoethyl (DEAE)-Sepharose column, a type of weak anion-exchange chromatography. rsanchezperez.comoup.com Subsequently, the fractions containing the target enzyme activity are applied to a Carboxymethyl (CM)-Sepharose column, which is a weak cation-exchange resin. rsanchezperez.comoup.com In the case of VH purification, the enzyme was eluted from the CM-Sepharose column using a sodium chloride gradient. nih.gov

A final and highly specific purification step involves Concanavalin A (Con A)-Sepharose affinity chromatography. rsanchezperez.commdpi.com Con A is a lectin that binds specifically to certain sugar residues, such as α-D-mannopyranosyl and α-D-glucopyranosyl groups, which are common components of glycoproteins. mdpi.com The binding of VH to the Con A column and its subsequent elution with a competitive sugar, like methyl-α-D-mannopyranoside, indicates that VH is a glycoprotein. nih.gov This multi-step process resulted in a significant purification of the enzyme with substantial recovery of activity, as detailed in the table below. nih.gov

Table 1: Purification of this compound Hydrolase from Vicia angustifolia Seeds

| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U mg⁻¹) | Yield (%) | Purification Factor (fold) |

|---|---|---|---|---|---|

| Crude enzyme | 198.0 | 209.8 | 1.05 | 100 | 1 |

| DEAE-Sepharose | 124.7 | 204.5 | 1.63 | 97.5 | 1.55 |

| CM-Sepharose | 13.6 | 84.4 | 6.21 | 40.2 | 5.91 |

| Con A-Sepharose | 5.1 | 55.3 | 9.86 | 26.4 | 9.39 |

Data sourced from a study on the purification and characterization of this compound hydrolase. nih.gov

Spectroscopic and Mass Spectrometric Analyses (e.g., LC-MS/MS, UV spectra)

Spectroscopic and mass spectrometric methods are indispensable for the identification and quantification of this compound and its related metabolites. Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with tandem mass spectrometry (LC-MS/MS), is a powerful technique for analyzing complex plant extracts. nih.govsardegnaricerche.it This method separates compounds based on their physicochemical properties via liquid chromatography, and then identifies them based on their mass-to-charge ratio and fragmentation patterns. nih.govnih.gov

In studies of cyanogenic plants, LC-MS has been used to profile metabolites in fern tissues, confirming the presence of this compound and other cyanogenic glycosides. nih.gov The technique is sensitive enough to detect and quantify compounds even at low concentrations. Compound validation is typically achieved by comparing retention times, UV absorption spectra, and mass spectra against authentic standards. nih.govresearchgate.net For instance, the hydrolysis of this compound into its constituent parts, mandelonitrile (B1675950) and the disaccharide vicianose (B13437423), can be monitored and confirmed using these methods. rsanchezperez.com

UV spectroscopy, often integrated into an HPLC system as a Diode-Array Detector (DAD), provides additional information based on how a compound absorbs light across a range of ultraviolet and visible wavelengths. sardegnaricerche.itresearchgate.net This is useful for classifying compounds, as different classes of molecules (like flavonoids or phenylethanoid glycosides) have characteristic UV spectra. sardegnaricerche.it In this compound research, UV detection can be used for quantification, often by comparing the sample's response to a dilution series of a structurally similar reference compound. nih.gov

Electrophoretic Techniques (e.g., SDS-PAGE, Native PAGE)

Electrophoretic techniques are fundamental for assessing the purity and determining the molecular characteristics of proteins like this compound hydrolase. Sodium Dodecyl Sulphate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a denaturing technique used to separate proteins primarily based on their molecular mass. nih.govbiorxiv.org The protein samples are treated with SDS, an anionic detergent that denatures the proteins and imparts a uniform negative charge, effectively masking the protein's intrinsic charge. nih.gov When subjected to an electric field in a polyacrylamide gel, the proteins migrate towards the positive electrode at a rate inversely proportional to the logarithm of their molecular weight. This method was used to estimate the molecular mass of the this compound hydrolase monomer to be approximately 56 kDa. rsanchezperez.comnih.gov

In contrast, Native PAGE separates proteins in their non-denatured, folded state. nih.govacs.org In this technique, the separation is based on a combination of the protein's intrinsic charge, size, and shape. nih.gov Because the protein remains in its native conformation, it can often be recovered from the gel for further analysis of its biological activity. While SDS-PAGE is crucial for determining subunit molecular weight, Native PAGE can provide information about the quaternary structure (e.g., whether the enzyme is a monomer or a multimer in its active state) and can be used to distinguish between proteins of similar mass but different charge or conformation. nih.govacs.org

Molecular Biology Techniques for Gene Characterization (e.g., N-terminal sequencing, cDNA sequencing, RT-PCR)

Understanding the genetic basis of this compound metabolism requires the use of various molecular biology techniques to isolate and characterize the responsible genes.

N-terminal sequencing : Once an enzyme like this compound hydrolase is purified, its N-terminal amino acid sequence can be determined. This short sequence provides a unique identifier for the protein and is crucial for designing degenerate primers used to amplify the corresponding gene. rsanchezperez.comnih.gov The N-terminal sequence of purified VH was determined to be GTGTPSQEVHPSHYA. nih.gov

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) : To isolate the gene encoding the enzyme, total RNA is extracted from a relevant plant tissue (e.g., seeds where this compound is abundant). nih.govmdpi.com Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the mRNA template. PCR is then performed using degenerate primers designed from the N-terminal amino acid sequence or conserved regions of related enzymes. nih.gov This amplifies a specific cDNA fragment of the target gene.

cDNA Library Screening and Sequencing : The amplified cDNA fragment is then used as a probe to screen a cDNA library constructed from the plant tissue. nih.gov This allows for the isolation of the full-length cDNA clone. The isolated clone is then sequenced using methods like the dideoxy chain termination method to determine the complete nucleotide sequence of the gene. rsanchezperez.com Analysis of the full-length cDNA for this compound hydrolase revealed it encoded a precursor polypeptide of 509 amino acids, including a putative secretion signal peptide. nih.gov

Q & A

Q. How is vicianin isolated and purified from plant sources, and what methodological considerations ensure reproducibility?

this compound is isolated via solvent extraction (e.g., 80% methanol), followed by liquid-liquid partitioning and column chromatography. Key steps include:

- Lipid removal : Use solvents like hexane or chloroform to eliminate chlorophyll and non-polar compounds .

- Chromatographic separation : Water-saturated n-butanol columns are employed, with fractions tested for cyanogenic activity (e.g., Prussian blue assay) .

- Crystallization : Active fractions are recrystallized for purity . Reproducibility : Document solvent ratios, column dimensions, and temperature conditions. Provide raw spectral data (e.g., NMR, MS) in supplementary materials .

Q. What analytical techniques are critical for structural elucidation of this compound, and how are spectral data interpreted?

- NMR spectroscopy : Assign carbons using ¹³C-NMR (e.g., δ ~104–105 ppm for glycosidic β-linkages) and ¹H-¹H correlation spectroscopy (COSY) for sugar moieties .

- Mass spectrometry : Fast atom bombardment (FAB-MS) in positive/negative modes identifies molecular ions (e.g., m/z 427 for this compound) and fragments (e.g., m/z 116 for cyanobenzyl) .

- Acid/enzymatic hydrolysis : Confirm cyanogenic activity by quantifying HCN release .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s stereochemical configuration and isomerization under varying experimental conditions?

- Isomerization evidence : Elevated extraction temperatures may promote (R)- to (S)-vicianin isomerization. Use low-temperature NMR (e.g., 298 K in DMSO-d₆) to preserve native configurations .

- Stereochemical validation : Compare ¹³C-NMR shifts with synthetic standards or enzymatic hydrolysis products (e.g., (R)-mandelonitrile lyase specificity) .

- Contradiction management : Replicate experiments under controlled conditions and report deviations in raw data .

Q. What experimental designs are optimal for studying this compound’s enzymatic interactions, particularly with (R)-mandelonitrile lyases?

- Enzyme purification : Use ammonium sulfate precipitation and ion-exchange chromatography to isolate lyases from cyanogenic plants (e.g., Phlebodium aureum) .

- Activity assays : Monitor HCN release spectrophotometrically (λ = 620 nm) or via gas chromatography .

- Substrate specificity : Test recombinant enzymes against this compound analogs (e.g., prunasin) to infer catalytic mechanisms .

Q. How can researchers address gaps in understanding this compound’s ecological role and biosynthetic pathways?

- Biosynthesis tracing : Use ¹⁴C/¹³C isotopic labeling in precursor feeding experiments (e.g., phenylalanine) .

- Gene mining : Screen transcriptomes of this compound-producing plants (e.g., Davallia trichomanoides) for cytochrome P450s or glycosyltransferases .

- Ecological assays : Quantify herbivore deterrence using bioassays with HCN-sensitive insects .

Methodological Guidance for Data Analysis and Reporting

Q. What frameworks ensure rigor when formulating research questions on this compound’s bioactivity or structural dynamics?

- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: "Does this compound isomerization affect its toxicity in herbivore models?" .

- PICO framework : Define Population (e.g., plant species), Intervention (e.g., enzymatic hydrolysis), Comparison (e.g., synthetic analogs), and Outcomes (e.g., HCN yield) .

Q. How should researchers handle discrepancies in this compound’s reported spectral data or biological activity across studies?

- Error analysis : Quantify instrument precision (e.g., NMR signal-to-noise ratios) and biological variability (e.g., plant age, extraction timing) .

- Meta-analysis : Compare datasets using standardized metrics (e.g., δ values normalized to TMS) and flag outliers in systematic reviews .

Tables: Key Analytical Data for this compound

Ethical and Reporting Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.